molecular formula C11H13NS3 B12565735 (4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione CAS No. 185137-32-0

(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione

Cat. No.: B12565735
CAS No.: 185137-32-0
M. Wt: 255.4 g/mol
InChI Key: VXSDYAPRJJCMKG-JTQLQIEISA-N
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Description

(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione typically involves the reaction of benzyl mercaptan with a suitable thiazolidine-2-thione precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or thioethers.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione is unique due to its specific thiazolidine-2-thione core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

185137-32-0

Molecular Formula

C11H13NS3

Molecular Weight

255.4 g/mol

IUPAC Name

(4S)-4-(benzylsulfanylmethyl)-1,3-thiazolidine-2-thione

InChI

InChI=1S/C11H13NS3/c13-11-12-10(8-15-11)7-14-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1

InChI Key

VXSDYAPRJJCMKG-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](NC(=S)S1)CSCC2=CC=CC=C2

Canonical SMILES

C1C(NC(=S)S1)CSCC2=CC=CC=C2

Origin of Product

United States

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